molecular formula C17H14N2O3 B7758254 3-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide

3-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide

Cat. No.: B7758254
M. Wt: 294.30 g/mol
InChI Key: AIUDRIPRYSVJGT-VCHYOVAHSA-N
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Description

3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide is a chemical compound with the molecular formula C17H14N2O3 It is known for its unique structure, which includes a naphthalene ring, a furan ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 5-methyl-2-furaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

Mechanism of Action

The mechanism by which 3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting the growth and replication of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide
  • 4-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide
  • 5-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide

Uniqueness

3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide is unique due to its specific structural configuration, which includes both a naphthalene and a furan ring

Properties

IUPAC Name

3-hydroxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-6-7-14(22-11)10-18-19-17(21)15-8-12-4-2-3-5-13(12)9-16(15)20/h2-10,20H,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUDRIPRYSVJGT-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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